molecular formula C17H11BrO3 B5185504 3-bromo-4-biphenylyl 2-furoate

3-bromo-4-biphenylyl 2-furoate

Cat. No.: B5185504
M. Wt: 343.2 g/mol
InChI Key: KYYMOTJUSLVZIO-UHFFFAOYSA-N
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Description

3-Bromo-4-biphenylyl 2-furoate is an aryl furoate ester characterized by a bromine substituent on the biphenylyl moiety. Its structure combines a 2-furoate ester group with a biphenylyl backbone, where the bromine atom at the 3-position introduces steric and electronic effects.

Properties

IUPAC Name

(2-bromo-4-phenylphenyl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO3/c18-14-11-13(12-5-2-1-3-6-12)8-9-15(14)21-17(19)16-7-4-10-20-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYMOTJUSLVZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Effects : Bromine’s polarizability and the biphenylyl group in this compound likely enhance binding to hydrophobic targets (e.g., enzymes or receptors) compared to smaller analogs.
  • Synthetic Challenges : Steric hindrance from the biphenylyl group may complicate synthesis, necessitating optimized catalysts or conditions.
  • Data Gaps : Specific data on the target compound’s solubility, stability, and bioactivity are absent in the evidence, requiring further experimental validation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-4-biphenylyl 2-furoate, and how can purity be optimized?

  • Methodological Answer : A viable approach involves condensation reactions under acidic conditions, analogous to the synthesis of 5.5'-isopropylidene-bis(ethyl 2-furoate) (DEBF) . For instance, using ethyl 2-furoate as a starting material, brominated biphenyl derivatives can be introduced via nucleophilic substitution or coupling reactions. Purification typically involves extraction, distillation, and recrystallization (e.g., hexane as a solvent for crystallization ). Purity (>95%) can be confirmed via high-performance liquid chromatography (HPLC) or GC-MS, as described for structurally similar brominated aryl esters .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : For structural elucidation of the biphenyl and furoate moieties (e.g., 1^1H and 13^{13}C NMR to confirm substitution patterns).
  • XRD : To determine crystal structure and intermolecular interactions, as demonstrated for chlorophenyl benzoate derivatives .
  • FT-IR : To identify functional groups like ester carbonyl (C=O) and aryl-bromine bonds .
  • Elemental Analysis : To validate empirical formulas, especially given the compound’s bromine content .

Q. How should intermediates and final products be stored to ensure stability?

  • Methodological Answer : Brominated compounds are often light- and temperature-sensitive. Store intermediates (e.g., boronic acids) at 0–6°C to prevent decomposition . For the final product, use inert atmospheres (argon/nitrogen) and desiccants to avoid hydrolysis of the ester group. Stability assessments via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) are recommended .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reaction pathway predictions for this compound synthesis?

  • Methodological Answer : Contradictions in mechanistic studies (e.g., competing SN2 vs. radical pathways) can be addressed using:

  • DFT Calculations : To compare activation energies of proposed pathways .
  • Kinetic Modeling : Incorporate pressure-dependent rate coefficients for radical intermediates, as shown in furoate-OH radical studies .
  • Validation : Cross-reference computational results with experimental data (e.g., HPLC yields, EPR for radical detection) .

Q. What strategies are effective for reconciling conflicting bioactivity data in enzyme inhibition studies?

  • Methodological Answer : Conflicting results (e.g., IC50_{50} variability) require:

  • Iterative Analysis : Re-examining assay conditions (pH, temperature) and control experiments .
  • Open Data Practices : Sharing raw datasets (e.g., dose-response curves) to enable meta-analyses, as advocated in health research .
  • Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., halogen position) to isolate contributing factors, similar to chlorophenyl butanamide derivatives .

Q. How can kinetic studies inform the design of this compound derivatives for catalytic applications?

  • Methodological Answer :

  • Rate Coefficient Determination : Use CCSD(T)/CBS//M062X/cc-pVTZ methods to model H-abstraction or addition reactions, as applied to methyl 2-furoate .
  • Pressure Dependency Analysis : Investigate how reaction channels (e.g., OH-addition vs. isomerization) vary under different conditions .
  • Experimental Validation : Employ time-resolved spectroscopy (e.g., transient absorption) to monitor intermediate lifetimes .

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